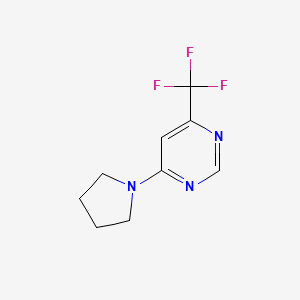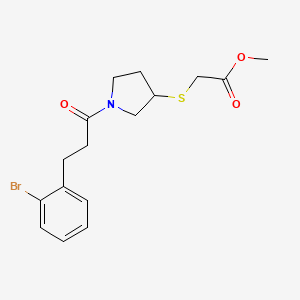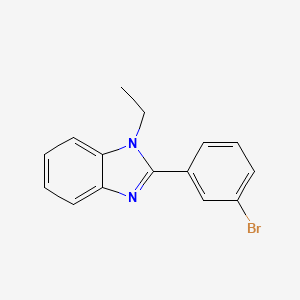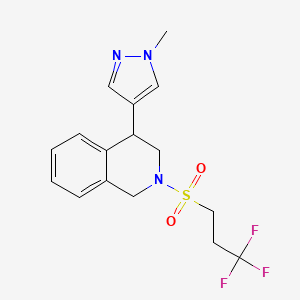![molecular formula C25H21N3 B2814086 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-34-7](/img/structure/B2814086.png)
5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound has been of interest to researchers due to its potential applications in medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, studies have suggested that it exerts its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. It has also been found to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
Studies have shown that 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research of 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline. One direction is to further investigate its mechanism of action and signaling pathways involved in its anticancer activity. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to explore its potential use as an anti-inflammatory and anti-oxidant agent. Finally, the development of new formulations and delivery systems can help to overcome its limitations and improve its efficacy.
In conclusion, 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with potential applications in medicinal chemistry. Its potent anticancer activity, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves the reaction of 2-aminobenzophenone with 4-methylbenzaldehyde and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been optimized to produce a high yield of 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline with good purity.
Wissenschaftliche Forschungsanwendungen
5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in inhibiting the growth of drug-resistant cancer cells. In addition, 5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
Eigenschaften
IUPAC Name |
5-benzyl-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-8-11-20(12-9-17)24-22-16-28(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXWEJJDMLNNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814004.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B2814006.png)

![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)
![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)



